3-Bromomethoxyphenol 3-Bromomethoxyphenol
Brand Name: Vulcanchem
CAS No.: 71411-97-7
VCID: VC16975167
InChI: InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2
SMILES:
Molecular Formula: C7H7BrO2
Molecular Weight: 203.03 g/mol

3-Bromomethoxyphenol

CAS No.: 71411-97-7

Cat. No.: VC16975167

Molecular Formula: C7H7BrO2

Molecular Weight: 203.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromomethoxyphenol - 71411-97-7

Specification

CAS No. 71411-97-7
Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
IUPAC Name 3-(bromomethoxy)phenol
Standard InChI InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2
Standard InChI Key DWDIVJYNSCPODR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OCBr)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

  • IUPAC Name: 3-Bromo-2-methoxyphenol

  • Synonyms: 3-BROMO-2-METHOXYPHENOL; Phenol, 3-bromo-2-methoxy-; MFCD11053054

  • CAS Registry Number: 88275-88-1

  • Molecular Formula: C7H7BrO2\text{C}_7\text{H}_7\text{BrO}_2

  • Molecular Weight: 203.03 g/mol

  • SMILES: COC1=C(C=CC=C1Br)O

  • InChIKey: KCHTZHONAUQNTD-UHFFFAOYSA-N

The compound’s structure consists of a phenol ring substituted with a methoxy group (-OCH3_3) at position 2 and a bromine atom at position 3 (Figure 1). This arrangement creates electronic asymmetry, influencing its solubility, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar SA29.5 Ų
Melting PointNot reported
Boiling PointNot reported

Synthesis and Manufacturing Processes

Synthetic Routes

While direct synthesis protocols for 3-bromo-2-methoxyphenol are sparsely documented, analogous brominated phenols are typically prepared via:

  • Electrophilic Aromatic Bromination: Methoxyphenol derivatives undergo bromination using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3_3. The methoxy group directs bromination to the meta position due to its electron-donating resonance effect .

  • Ullmann Coupling: Aryl halides react with methoxy-containing precursors in the presence of copper catalysts to form diaryl ethers, though this method is less common for monosubstituted phenols .

Example Procedure (Hypothetical):

  • Bromination of 2-Methoxyphenol:

    • React 2-methoxyphenol with Br2_2 in acetic acid at 0–5°C.

    • Quench with sodium thiosulfate to remove excess bromine.

    • Purify via column chromatography (Yield: ~60–70%) .

Challenges in Synthesis

  • Regioselectivity: Competing bromination at para positions may occur, necessitating precise temperature and catalyst control.

  • Stability: The phenolic hydroxyl group is susceptible to oxidation, requiring inert atmospheres during reactions .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity; poorly soluble in water (estimated logP = 2.2) .

  • Stability: Stable under ambient conditions but prone to decomposition under strong acids/bases or UV exposure.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~3400 cm1^{-1} (O-H stretch), ~1250 cm1^{-1} (C-O of methoxy), and ~550 cm1^{-1} (C-Br stretch).

  • NMR (Hypothetical):

    • 1H^1\text{H}: δ 6.8–7.2 (aromatic H), δ 3.8 (OCH3_3), δ 5.2 (OH, exchangeable).

    • 13C^{13}\text{C}: δ 152 (C-O), δ 115–130 (aromatic C), δ 56 (OCH3_3) .

Applications in Research and Industry

Pharmaceutical Intermediate

3-Bromo-2-methoxyphenol serves as a precursor in synthesizing bioactive molecules:

  • Anticancer Agents: Bromophenols exhibit cytotoxicity via reactive oxygen species (ROS) generation. Derivatives of this compound have been screened for activity against HeLa and MCF-7 cell lines.

  • Antimicrobials: Methoxy and bromine groups enhance lipid membrane permeability, potentiating effects against Staphylococcus aureus and Escherichia coli.

Organic Synthesis

  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl groups. For example, reacting with phenylboronic acid yields biphenyl derivatives .

  • Natural Product Synthesis: Used in constructing polyhydroxylated chains for marine natural products like phormidolides, which display antifungal properties .

Future Directions

Recent advances focus on:

  • Green Synthesis: Developing catalytic bromination methods using ionic liquids or microwave assistance to improve yields and reduce waste.

  • Drug Delivery Systems: Encapsulating bromophenols in nanoparticles to enhance bioavailability and target specificity.

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